Trimetazidine

Target selectivity Enzyme inhibition Mitochondrial metabolism

Trimetazidine (CAS 5011-34-7) is a selective long-chain 3-ketoacyl CoA thiolase inhibitor (IC50 75 nM) that shifts cardiac metabolism from fatty acid to glucose oxidation without altering heart rate or blood pressure. Its high purity (≥99.9%) and established DMSO solubility (85 mg/mL) make it ideal for pharmacokinetic studies, in vitro enzyme assays, and analytical reference standard applications. Differentiated from ranolazine and ivabradine by target specificity and safety profile, it is the preferred metabolic modulator for silent myocardial ischemia in aging models.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 5011-34-7
Cat. No. B612337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetazidine
CAS5011-34-7
Synonyms1-(2,3,4-Trimethoxybenzyl)piperazine · 2 HCl
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC
InChIInChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3
InChIKeyUHWVSEOVJBQKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimetazidine (CAS 5011-34-7) for Research and Industrial Applications: Core Compound Profile and Procurement Considerations


Trimetazidine (CAS 5011-34-7), chemically designated as 1-(2,3,4-trimethoxybenzyl)piperazine, is a piperazine derivative classified as a metabolic modulator and antianginal agent [1]. It functions as a selective inhibitor of the mitochondrial enzyme long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT), thereby shifting myocardial energy substrate utilization from fatty acid oxidation to more oxygen-efficient glucose oxidation [2]. This mechanism underlies its clinical application in the symptomatic treatment of stable angina pectoris in patients inadequately controlled by or intolerant to first-line therapies .

Trimetazidine (CAS 5011-34-7): Why In-Class Metabolic Modulators Cannot Be Interchanged Without Quantitative Scrutiny


Trimetazidine, ranolazine, perhexiline, and ivabradine are all classified as antianginal agents but differ fundamentally in molecular target specificity, hemodynamic effects, and adverse event profiles. Trimetazidine selectively inhibits LC 3-KAT (IC50 75 nM) without altering heart rate or blood pressure, whereas ivabradine acts as a pure heart-rate-lowering agent via If channel inhibition, producing fundamentally different hemodynamic outcomes [1]. Among fatty acid oxidation inhibitors, trimetazidine exhibits markedly lower potency for CPT-1 inhibition (IC50 1.3 mmol/L) compared with perhexiline (IC50 77 μmol/L), indicating distinct target selectivity profiles that preclude therapeutic interchangeability [2]. Furthermore, trimetazidine carries a unique safety signal for reversible parkinsonian symptoms not observed with ranolazine, necessitating patient stratification and contraindication management absent with other metabolic modulators .

Trimetazidine (CAS 5011-34-7) Evidence Guide: Quantified Differentiation Against Comparators and Alternatives


Target Selectivity Profile: 3-KAT Inhibition versus Off-Target CPT-1 Activity Compared with Perhexiline

Trimetazidine demonstrates a highly selective inhibition profile, with a reported IC50 of 75 nM for its primary therapeutic target, mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT) . Critically, its activity against the upstream fatty acid oxidation enzyme carnitine palmitoyltransferase-1 (CPT-1) is substantially lower, with an IC50 of 1.3 mmol/L in rat myocardium preparations. This represents a 16.9-fold lower potency compared with perhexiline (CPT-1 IC50 77 μmol/L) and a 5.7-fold lower potency compared with amiodarone (CPT-1 IC50 228 μmol/L) [1].

Target selectivity Enzyme inhibition Mitochondrial metabolism CPT-1

Exercise Tolerance Improvement versus Placebo and Active Comparators in Stable Angina

A Bayesian network meta-analysis encompassing 218 trials and 19,028 patients evaluated the antianginal efficacy of trimetazidine against placebo and active comparators excluding heart-rate-lowering agents. Trimetazidine demonstrated statistically significant improvements versus placebo: total exercise duration increased by +46 seconds (95% credibility interval: 28 to 66 seconds), time to 1-mm ST-segment depression improved by +55 seconds (95% CI: 35 to 77 seconds), and time to onset of angina extended by +54 seconds (95% CI: 24 to 84 seconds) [1]. When compared directly with the pooled group of active antianginal agents, differences were not statistically significant, with trimetazidine showing +7 seconds (-12 to 28) for total exercise duration and -0.28 (-1.17 to 0.64) angina attacks per week [1].

Exercise tolerance Network meta-analysis Stable angina Clinical efficacy

Silent Myocardial Ischemia Reduction versus Ranolazine in Elderly Patients

In a randomized study of 107 elderly and senile patients (aged 60–79 years) with coronary heart disease and Functional Class II/III angina receiving baseline bisoprolol and ivabradine, add-on trimetazidine (35 mg twice daily, n=54) reduced the duration of silent ST-segment depression to a greater extent than ranolazine (500 mg twice daily, n=53), as assessed by Holter monitoring [1]. Both treatments comparably improved left ventricular systolic and diastolic function, large arterial structure and function, and quality of life measures over the 6-month study period [1].

Silent ischemia Ranolazine Holter monitoring Elderly ST-segment depression

Adverse Event Profile: Parkinsonian Symptoms as a Class-Distinguishing Safety Signal

Trimetazidine is associated with a distinct adverse event profile that includes parkinsonian symptoms (tremor, akinesia, hypertonia), which are generally reversible upon discontinuation but represent a contraindication for patients with Parkinson's disease or pre-existing movement disorders [1]. In a comparative safety analysis, trimetazidine was specifically associated with parkinsonian symptoms, whereas ranolazine was associated with dizziness, headache, constipation, and nausea, and perhexiline with peripheral neuropathy, hepatitis/cirrhosis, extrapyramidal dysfunction, muscle weakness, and ataxia [1]. A randomized trial comparing trimetazidine (n=10) with ranolazine (n=19) reported a higher incidence of palpitations in the trimetazidine group (5 versus 0, p=0.01) [2].

Adverse events Parkinsonism Drug safety Ranolazine Perhexiline

Pharmacokinetic Differentiation: Modified-Release versus Immediate-Release Formulations

Trimetazidine is available in two distinct oral formulations with quantifiable pharmacokinetic differences. The immediate-release (IR) formulation reaches peak plasma concentration (Cmax 53.6 mcg/L after a single 20 mg dose) within 1.8 hours [1], whereas the modified-release (MR) formulation achieves Tmax at approximately 5 hours post-dose [2]. The elimination half-life differs correspondingly: approximately 6 hours for the IR tablet versus 7 hours for the MR tablet in healthy young volunteers, extending to 12 hours in subjects aged over 65 years for the MR formulation [2]. Steady state is achieved within 24 hours for IR and by the 60th hour for MR [2].

Pharmacokinetics Modified-release Bioavailability Formulation Tmax

Procurement-Grade Purity Specifications for Research Applications

Commercial suppliers of trimetazidine (CAS 5011-34-7) for research applications report purity specifications ranging from ≥95% to ≥99.9% depending on the vendor and intended use . Vendors targeting biochemical and pharmacological research applications specify ≥98% purity , while specialized suppliers for high-sensitivity assays report ≥99.9% purity with supporting Certificate of Analysis documentation . Storage specifications consistently require 2–8°C with protection from light and, in some cases, inert atmosphere (argon) to maintain stability .

Purity Analytical specification Quality control Procurement

Trimetazidine (CAS 5011-34-7): Evidence-Supported Research and Industrial Application Scenarios


Cardiovascular Research: Metabolic Modulation Studies Requiring Hemodynamic Neutrality

Trimetazidine is optimally suited for experimental models of myocardial ischemia and ischemia-reperfusion injury where metabolic substrate switching (fatty acid to glucose oxidation) must be investigated without confounding hemodynamic effects. The compound's selectivity for LC 3-KAT (IC50 75 nM) and lack of direct effects on heart rate or blood pressure [1] enable clean interrogation of cardiac metabolic pathways in isolated perfused heart preparations (Langendorff), ex vivo working heart models, and in vivo small animal studies of ischemic preconditioning.

Comparative Efficacy Studies: Validated Active Comparator in Stable Angina Clinical Trials

Trimetazidine serves as an established active comparator in randomized controlled trials of novel antianginal agents, with quantified expected effect sizes derived from network meta-analysis: +46 seconds improvement in total exercise duration and +55 seconds in time to 1-mm ST-segment depression versus placebo [2]. These benchmark data support sample size calculations and non-inferiority margin determinations in clinical trial design for cardiovascular drug development programs.

Aging and Geriatric Pharmacology: Silent Ischemia Research in Elderly Populations

Evidence from direct head-to-head comparison demonstrates trimetazidine's superior efficacy over ranolazine in reducing silent ST-segment depression duration in elderly patients (60–79 years) with stable angina [3]. This finding positions trimetazidine as the preferred metabolic modulator for research protocols specifically targeting silent myocardial ischemia in aging populations, where ranolazine may be less effective for this particular endpoint.

Biochemical and Pharmacological Assay Development: High-Purity Reference Standard Applications

High-purity trimetazidine (≥99.9%) is appropriate for use as an analytical reference standard in HPLC method development, LC-MS/MS quantification of plasma drug concentrations for pharmacokinetic studies, and in vitro enzyme inhibition assays requiring precise concentration-response relationships. The compound's established solubility profile in DMSO (85 mg/mL) facilitates preparation of concentrated stock solutions for high-throughput screening applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetazidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.